Fasudil hydrochloride

Description

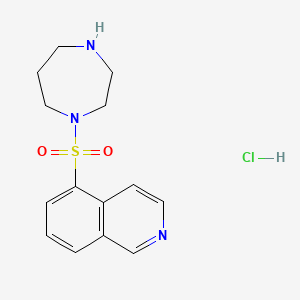

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVPBERIVUNMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045615 | |

| Record name | Fasudil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-07-7 | |

| Record name | Fasudil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasudil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasudil Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASUDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ04N8S7BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fasudil Hydrochloride: A Technical Guide to its Mechanism of Action in Neuronal Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasudil hydrochloride, a potent and clinically approved inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK), has emerged as a significant therapeutic candidate for a range of neurological disorders. Initially approved for cerebral vasospasm, its neuroprotective, neuroregenerative, and anti-inflammatory properties have garnered substantial interest.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which fasudil exerts its effects on neuronal cells. By primarily targeting the RhoA/ROCK signaling pathway, fasudil modulates a cascade of downstream effectors involved in neuronal survival, axonal growth, synaptic plasticity, and neuroinflammation.[3][5][6][7] This document synthesizes preclinical and experimental data, details key experimental methodologies, and presents signaling pathways and workflows through structured diagrams to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

The central mechanism of fasudil's action in neuronal cells is the inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK).[4][8] The RhoA/ROCK pathway is a critical regulator of actin cytoskeletal dynamics, which plays a fundamental role in cell shape, migration, and survival.[4][5][7]

-

Activation: The pathway is initiated by the activation of the small GTPase, RhoA. In the central nervous system (CNS), various inhibitory signals, such as myelin-associated glycoproteins (MAG) and Nogo, can activate RhoA.[7]

-

ROCK Effectors: Activated RhoA-GTP binds to and activates ROCK (isoforms ROCK1 and ROCK2).[5][6] ROCK, a serine/threonine kinase, then phosphorylates numerous downstream substrates.

-

Neuronal Impact: In neurons, ROCK activation leads to the phosphorylation of substrates like Myosin Light Chain (MLC) and LIM kinase (LIMK). This results in actin-myosin contraction and cofilin inactivation, respectively, leading to growth cone collapse, inhibition of neurite outgrowth, and promotion of neuronal apoptosis.[5][9][10]

-

Fasudil's Role: Fasudil and its active metabolite, hydroxyfasudil, act as competitive inhibitors at the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets.[11] This inhibition reverses the negative effects of ROCK activation, thereby promoting neuronal survival and axonal regeneration.[10][12][13]

Key Neurobiological Effects and Signaling Cascades

Inhibition of ROCK by fasudil initiates a multitude of downstream effects that are beneficial in the context of neuronal injury and neurodegeneration.

Neuroprotection and Anti-Apoptosis

Fasudil demonstrates potent neuroprotective effects by inhibiting programmed cell death (apoptosis) in neuronal cells. This is achieved through the modulation of several critical survival pathways.[4][14]

-

PI3K/Akt Survival Pathway: Fasudil treatment leads to the activation of the pro-survival Akt signaling pathway. In models of ALS and cerebral ischemia, fasudil was shown to increase the phosphorylation of Akt.[11][14][15] This activation is partly due to the suppression of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/Akt pathway, whose activity is increased by ROCK.[11][14]

-

Wnt/β-catenin Pathway: In models of Parkinson's disease, fasudil has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in promoting the proliferation of dopaminergic neurons.[15]

-

Reduction of Oxidative Stress: In cerebral ischemia-reperfusion injury, fasudil's neuroprotective effect is mediated by the ROCK-PPARα-NOX axis.[16][17] By inhibiting ROCK, fasudil increases the expression of PPARα, which in turn downregulates NADPH oxidase (NOX), a primary source of reactive oxygen species (ROS), thereby reducing oxidative damage.[16][17] Furthermore, fasudil can activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[18]

-

Caspase-3 Regulation: Fasudil treatment has been shown to decrease the expression and activity of caspase-3, a key executioner in the apoptotic cascade, in the context of chronic cerebral ischemia.[5][19]

Promotion of Neurite Outgrowth and Axonal Regeneration

A key therapeutic potential of fasudil lies in its ability to promote the regeneration of neuronal processes after injury.[9][20][21][22]

-

Actin Cytoskeleton Modulation: By inhibiting ROCK, fasudil prevents growth cone collapse and promotes the reorganization of the actin cytoskeleton necessary for neurite extension.[9][10] Studies in Neuro-2a cells and primary hippocampal neurons show that fasudil pretreatment alleviates kainic acid-induced inhibition of neurite outgrowth and spine loss.[23]

-

Notch Signaling: In C17.2 neural stem cells, fasudil was found to stimulate neurite outgrowth and differentiation by down-regulating the Notch signaling pathway.[20][21]

-

Hippo Pathway Interaction: Other ROCK inhibitors have been shown to mediate neurite outgrowth in neural stem cells by activating the Hippo signaling pathway effector, Yes-associated protein (YAP), suggesting a potential convergent mechanism for fasudil.[24]

Table 1: Quantitative Effects of Fasudil on Neurite Outgrowth

| Cell Line | Fasudil Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| C17.2 Neural Stem Cells | 5 µM - 100 µM | 1 - 48 hours | Dose- and time-dependent increase in neurite-bearing cells.[21] | [21] |

| Neuro-2a Cells | Pretreatment | N/A | Reversed kainic acid (200 µmol/L)-induced inhibition of neurite outgrowth.[23] | [23] |

| Primary Mesencephalic Cells | N/A | N/A | Significantly enhanced neuritic outgrowth in a rotenone-lesion model.[25] |[25] |

Attenuation of Neuroinflammation

Neuroinflammation is a common feature of acute CNS injury and chronic neurodegenerative diseases. Fasudil exerts significant anti-inflammatory effects.

-

Cytokine Reduction: In animal models of Alzheimer's disease and spinal cord injury, fasudil treatment decreased the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[2][13]

-

Inhibition of Inflammatory Mediators: Fasudil has been shown to reduce the expression of nuclear factor-κB (NF-κB), a key transcription factor for inflammatory genes, and inhibit inflammasome activation in spinal cord injury models.[13][26]

-

Microglial Modulation: The RhoA/ROCK pathway is involved in microglial activation.[3] Fasudil can suppress the secretion of pro-inflammatory factors by promoting the switch of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[3]

Table 2: Anti-inflammatory Effects of Fasudil in Neuronal Models

| Model | Fasudil Dosage | Key Anti-inflammatory Effects | Reference |

|---|---|---|---|

| Alzheimer's Disease (animal model) | 10 mg/kg | Decreased hippocampal IL-1β, TNF-α, and NF-κB.[2] | [2] |

| Parkinson's Disease (MPTP mouse model) | N/A | Lowered expression of IL-1β, TNF-α, TLR2, and p-NF-κB.[15] | [15] |

| Spinal Cord Injury (mouse model) | 10 mg/kg i.p. | Decreased NF-κB, inflammasome activation, TNF-α, and IL-1β.[13] |[13] |

Enhancement of Autophagy and Protein Clearance

In neurodegenerative diseases characterized by protein misfolding and aggregation, such as Parkinson's and Alzheimer's disease, fasudil may facilitate the clearance of these pathological proteins.

-

α-Synuclein Clearance: In a rat model of Parkinson's disease, fasudil treatment promoted the autophagic clearance of α-synuclein aggregates.[27] This was linked to the Beclin-1 and Akt/mTOR pathways.[27] Some studies also suggest fasudil can directly interact with α-synuclein to attenuate its aggregation.[28][29] However, other research indicates the anti-aggregation effect is primarily a consequence of ROCK inhibition rather than direct binding.[30]

-

Amyloid-β Reduction: In mouse models of Alzheimer's disease, fasudil treatment has been associated with reduced levels of free beta-amyloid and amyloid aggregates in the brain.[31]

Experimental Protocols and Methodologies

The following section details common experimental protocols used to investigate the mechanism of action of fasudil in neuronal cells.

In Vitro Models

-

Cell Culture:

-

Neuronal Cell Lines: C17.2 (neural stem cells), Neuro-2a (neuroblastoma), PC12 (pheochromocytoma), and SH-SY5Y (neuroblastoma) cells are frequently used to study neurite outgrowth, differentiation, and neuroprotection.[18][20][23][32]

-

Primary Neuronal Cultures: Hippocampal or cortical neurons are isolated from embryonic or neonatal rodents to provide a more physiologically relevant model for studying neurotoxicity and synaptic function.[23][32]

-

-

Induction of Injury/Stress:

-

Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemia where cells are cultured in a glucose-free medium in an anaerobic chamber to mimic ischemic conditions.[12][32]

-

Chemical Induction: Neurotoxicity is induced using agents like kainic acid (excitotoxicity), rotenone (mitochondrial dysfunction, Parkinson's model), or aggregated amyloid-β peptides (Alzheimer's model).[6][23][25]

-

-

Analysis:

-

Cell Viability Assays: MTT and LDH assays are used to quantify cell survival and cytotoxicity, respectively.[20]

-

Western Blotting: Used to measure the expression and phosphorylation status of key proteins in signaling pathways (e.g., ROCK, Akt, p-Akt, PTEN, caspases).[15][19]

-

Immunofluorescence: Used to visualize cellular morphology, neurite length, and the localization of specific proteins within the cell.[20]

-

In Vivo Models

-

Model Creation:

-

Cerebral Ischemia: Commonly induced by middle cerebral artery occlusion (MCAO) in mice or rats.[16][17]

-

Spinal Cord Injury (SCI): Typically created by contusion or compression using devices like an aneurysm clip.[13][33]

-

Neurodegenerative Disease Models:

-

Parkinson's Disease (PD): Induced by neurotoxins like MPTP or by viral vector-mediated overexpression of α-synuclein.[15][27]

-

Alzheimer's Disease (AD): Utilizes transgenic mice such as APP/PS1 or P301S tau models.[18][34]

-

Amyotrophic Lateral Sclerosis (ALS): Commonly uses SOD1(G93A) transgenic mice.[11]

-

-

-

Drug Administration: Fasudil is administered through various routes, including intraperitoneal (i.p.) injection, oral gavage, or delivery via drinking water.[11][13][19]

-

Behavioral and Functional Analysis:

-

Post-Mortem Tissue Analysis:

-

Histology: Techniques like TTC staining (for infarct volume), Nissl staining (for neuron survival), and TUNEL staining (for apoptosis) are used on brain or spinal cord sections.[16][19]

-

Immunohistochemistry/Immunofluorescence: To detect protein expression (e.g., tyrosine hydroxylase for dopaminergic neurons) and cellular markers (e.g., GFAP for astrocytes) in tissue.[13][19]

-

Biochemical Analysis: ELISA for cytokine levels and Western blotting for signaling proteins are performed on tissue homogenates.[15][19]

-

Synthesis and Future Directions

The mechanism of action of this compound in neuronal cells is centered on its potent inhibition of the RhoA/ROCK signaling pathway. This primary action triggers a cascade of beneficial downstream effects, including the activation of pro-survival pathways (PI3K/Akt, Wnt), reduction of apoptosis and oxidative stress, promotion of neurite outgrowth, and attenuation of neuroinflammation. These multifaceted effects underscore its therapeutic potential across a spectrum of neurological disorders, from acute injuries like stroke and SCI to chronic neurodegenerative conditions such as Alzheimer's, Parkinson's, and ALS.[3][6][22]

Ongoing and future research will be critical to fully elucidate these mechanisms and translate preclinical findings into clinical applications. Phase II clinical trials are currently underway to assess the safety and efficacy of fasudil in patients with early Parkinson's disease and Alzheimer's disease.[35][36] Key areas for future investigation include:

-

Long-term Efficacy and Safety: While short-term use is well-tolerated, the safety profile for chronic administration in neurodegenerative diseases needs to be thoroughly established.[2]

-

Dose Optimization: Determining the optimal therapeutic window for different neurological conditions is crucial for maximizing efficacy while minimizing potential off-target effects.[36]

-

Combination Therapies: Exploring synergistic effects of fasudil with other neuroprotective or anti-inflammatory agents could offer enhanced therapeutic benefits.[37]

References

- 1. Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer’s Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil [mdpi.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]

- 11. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of fasudil, a selective inhibitor of Rho kinase activity, in the secondary injury associated with the experimental model of spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rho-kinase inhibitor, fasudil, prevents neuronal apoptosis via the Akt activation and PTEN inactivation in the ischemic penumbra of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effect of fasudil on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Fasudil ameliorates cognitive deficits, oxidative stress and neuronal apoptosis via inhibiting ROCK/MAPK and activating Nrf2 signalling pathways in APP/PS1 mice [termedia.pl]

- 19. The role of Rho/Rho-kinase pathway and the neuroprotective effects of fasudil in chronic cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fasudil Stimulates Neurite Outgrowth and Promotes Differentiation in C17.2 Neural Stem Cells by Modulating Notch Signalling but not Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. dovepress.com [dovepress.com]

- 23. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid-induced neurite injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Propionic Acid and Fasudil as Treatment Against Rotenone Toxicity in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Fasudil Promotes α-Synuclein Clearance in an AAV-Mediated α-Synuclein Rat Model of Parkinson's Disease by Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Fasudil - Wikipedia [en.wikipedia.org]

- 30. researchgate.net [researchgate.net]

- 31. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 32. Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Protein kinase inhibition by this compound promotes neurological recovery after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. ROCK Inhibitor Fasudil Attenuates Neuroinflammation and Associated Metabolic Dysregulation in the Tau Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Safety, Tolerability and Symptomatic Efficacy of the ROCK-Inhibitor Fasudil in Patients With Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]

- 36. ClinicalTrials.gov [clinicaltrials.gov]

- 37. Combination of fasudil and celecoxib promotes the recovery of injured spinal cord in rats better than celecoxib or fasudil alone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Fasudil Hydrochloride in Smooth Muscle Relaxation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasudil hydrochloride is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a critical enzyme in the regulation of smooth muscle contraction.[1][2] By targeting the RhoA/ROCK signaling pathway, Fasudil effectively induces smooth muscle relaxation, primarily through a mechanism known as calcium sensitization.[3][4] This whitepaper provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, quantitative effects, and key experimental protocols relevant to the action of Fasudil. Its primary active metabolite, hydroxyfasudil, is largely responsible for its therapeutic effects.[5] This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development investigating smooth muscle physiology and related therapeutic interventions.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

The contraction of smooth muscle is fundamentally regulated by the phosphorylation of the 20-kDa myosin light chain (MLC).[4] While this process is dependent on intracellular calcium concentrations ([Ca²⁺]i), it is also significantly modulated by the RhoA/ROCK pathway, which regulates the calcium sensitivity of the contractile apparatus.[3][4]

2.1 The RhoA/ROCK Signaling Cascade in Smooth Muscle Contraction

-

Activation: Agonists such as norepinephrine, endothelin-1, or serotonin bind to G-protein-coupled receptors (GPCRs) on the smooth muscle cell surface.[4][6] This activates the small GTPase RhoA, causing it to switch from an inactive GDP-bound state to an active GTP-bound state.[4][7]

-

ROCK Activation: Activated RhoA-GTP directly binds to and activates its downstream effector, Rho-kinase (ROCK).[4][8] ROCK exists in two isoforms, ROCK1 and ROCK2.[7]

-

Inhibition of MLCP: The primary role of activated ROCK in smooth muscle contraction is the inhibition of myosin light chain phosphatase (MLCP).[1][9] ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1) at specific sites (e.g., Thr696 and Thr853), which suppresses MLCP's phosphatase activity.[4][7][8]

-

Increased MLC Phosphorylation: With MLCP inhibited, the balance shifts towards MLC phosphorylation, catalyzed by Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK). ROCK can also directly phosphorylate MLC, though its primary effect is through MLCP inhibition.[8]

-

Contraction: The elevated level of phosphorylated MLC (MLC-P) increases the ATPase activity of myosin, promoting the cycling of cross-bridges between actin and myosin filaments and resulting in sustained smooth muscle contraction.[4][10] This process, which increases force at a given [Ca²⁺]i, is termed "Ca²⁺ sensitization".[4][7]

2.2 Fasudil's Point of Intervention

This compound acts as a direct and selective inhibitor of ROCK.[1][9] By competing with ATP for the kinase domain of ROCK, Fasudil prevents the phosphorylation of its downstream targets, most notably MYPT1.[5]

The consequences of ROCK inhibition by Fasudil are:

-

Disinhibition of MLCP: By preventing the phosphorylation of MYPT1, Fasudil allows MLCP to remain active.[5][9]

-

Decreased MLC Phosphorylation: Active MLCP dephosphorylates MLC-P, reducing the overall level of MLC phosphorylation.[1][5]

-

Smooth Muscle Relaxation: The decrease in MLC-P leads to the detachment of myosin heads from actin filaments, resulting in vasodilation and smooth muscle relaxation.[1][2]

Signaling Pathway Visualizations

The following diagrams illustrate the core signaling pathways involved in smooth muscle contraction and the specific inhibitory role of Fasudil.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hydroxyfasudil, an active metabolite of this compound, relaxes the rabbit basilar artery by disinhibition of myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Fasudil - Wikipedia [en.wikipedia.org]

- 10. Dual efficacy of Fasudil at improvement of survival and reinnervation of flap through RhoA/ROCK/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

Fasudil Hydrochloride: A Comprehensive Technical Guide to a Selective ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in both fundamental research and clinical applications. This technical guide provides an in-depth overview of Fasudil, focusing on its mechanism of action, biochemical properties, and established experimental applications. Detailed methodologies for key assays and quantitative data on its inhibitory activity and pharmacokinetics are presented to facilitate its effective use in a laboratory setting. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows associated with Fasudil research through detailed diagrams.

Introduction

Fasudil, also known as HA-1077, is an isoquinoline derivative that functions as a competitive inhibitor at the ATP-binding site of ROCK.[1] By selectively targeting ROCK, Fasudil has been instrumental in elucidating the diverse cellular functions regulated by this kinase, including smooth muscle contraction, cell migration, proliferation, and apoptosis.[2][3] Clinically, this compound has been approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage in Japan and China.[4] Its therapeutic potential is also being actively investigated in a range of other conditions, including pulmonary hypertension, neurodegenerative diseases, and cancer. This guide serves as a comprehensive resource for researchers employing Fasudil as a selective ROCK inhibitor.

Chemical and Physical Properties

This compound is the hydrochloride salt of Fasudil. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrochloride | [5] |

| Molecular Formula | C₁₄H₁₈ClN₃O₂S | [5] |

| Molecular Weight | 327.8 g/mol | [5] |

| CAS Number | 105628-07-7 | [6] |

| Appearance | White crystalline powder | [6] |

| Water Solubility | 0.531 mg/mL | [6] |

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are critical regulators of the actin cytoskeleton.[3] Upon activation by upstream signals, RhoA-GTP binds to and activates its downstream effector, ROCK. ROCK exists in two isoforms, ROCK1 and ROCK2, which share high homology in their kinase domains.[2]

Activated ROCK phosphorylates several substrates, leading to increased actomyosin contractility. Key downstream effectors include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting its interaction with actin and leading to smooth muscle contraction and stress fiber formation.[3]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, thereby augmenting the contractile signal.[7]

-

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[8]

Fasudil exerts its effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of these downstream targets and leading to vasodilation, reduced cell migration, and other cellular effects.[1]

Quantitative Data

In Vitro Inhibitory Activity

The inhibitory potency of Fasudil and its active metabolite, hydroxyfasudil, against ROCK and other kinases is crucial for designing and interpreting experiments.

Table 1: Inhibitory Activity of Fasudil

| Target | IC₅₀ / Kᵢ (µM) | Compound | Reference |

| ROCK1 | Kᵢ = 0.33 | Fasudil | [1] |

| ROCK2 | IC₅₀ = 0.158 | Fasudil | [1] |

| PKA | IC₅₀ = 4.58 | Fasudil | [1] |

| PKC | IC₅₀ = 12.30 | Fasudil | [1] |

| PKG | IC₅₀ = 1.650 | Fasudil | [1] |

| MLCK | IC₅₀ = 95 | Fasudil | [6] |

| ROCK1 | IC₅₀ = 0.73 | Hydroxyfasudil | [9] |

| ROCK2 | IC₅₀ = 0.72 | Hydroxyfasudil | [9] |

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of Fasudil is essential for in vivo studies.

Table 2: Pharmacokinetic Parameters of Fasudil and Hydroxyfasudil in Humans (Oral Administration)

| Parameter | Fasudil | Hydroxyfasudil | Reference |

| Cₘₐₓ (µg/L) | 1.4 | 111.6 | [10] |

| AUC₀₋ₜz (µg·h/L) | - | 309 | [10] |

Table 3: Pharmacokinetic Parameters of Fasudil in Preclinical Models

| Species | Dose (mg/kg) | Route | Cₘₐₓ | AUC | Reference |

| Rat | 2-6 | Oral | Dose-dependent | Dose-dependent | [11] |

| Beagle Dog | - | Oral | No gender difference | No gender difference | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of Fasudil.

In Vitro ROCK Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of Fasudil for ROCK in a cell-free system.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Kinase substrate (e.g., recombinant MYPT1)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]

-

Assay plates (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In each well of the assay plate, add the ROCK enzyme, the kinase substrate, and the Fasudil dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of Fasudil concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot for Phosphorylated MYPT1 and MLC

This protocol describes the detection of changes in the phosphorylation status of ROCK substrates in cell lysates following Fasudil treatment.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-phospho-MLC (Thr18/Ser19), anti-total MLC, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to desired confluency.

-

Treat cells with various concentrations of Fasudil or vehicle control for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Transwell Cell Migration Assay

This protocol measures the effect of Fasudil on the migratory capacity of cells towards a chemoattractant.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Cell culture medium with and without chemoattractant (e.g., serum)

-

This compound

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

Procedure:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

In the upper chamber of the insert, seed cells in serum-free medium containing different concentrations of Fasudil or vehicle control.

-

Incubate the plate for a duration appropriate for the cell type to allow for migration (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with fixation solution.

-

Stain the migrated cells with staining solution.

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several fields of view under a microscope.

Animal Model of Cerebral Vasospasm (Rabbit)

This is a representative protocol for inducing cerebral vasospasm in rabbits to study the in vivo efficacy of Fasudil. All animal procedures should be performed in accordance with institutional guidelines.

Procedure:

-

Anesthetize a Japanese white rabbit.

-

Under sterile conditions, perform a cisterna magna puncture to withdraw a small volume of cerebrospinal fluid.

-

Inject a corresponding volume of autologous non-heparinized arterial blood into the cisterna magna to induce subarachnoid hemorrhage (SAH). A two-hemorrhage model, with a second injection 48 hours after the first, is often used.[13]

-

Administer this compound (e.g., 3.0 mg/kg, intravenous) at specified time points post-SAH.[13]

-

Monitor the animal for neurological deficits.

-

At the end of the study period (e.g., day 5 or 7), euthanize the animal and perfuse the brain.[13]

-

Dissect the basilar artery and other cerebral arteries for histological analysis to measure the degree of vasospasm.

Conclusion

This compound is a well-characterized and selective inhibitor of ROCK, making it an invaluable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. Its established clinical use and extensive preclinical data provide a strong foundation for its application in a wide range of research areas. This technical guide offers the essential information and detailed protocols required for the effective utilization of Fasudil in both in vitro and in vivo experimental settings. By providing a centralized resource of quantitative data and methodologies, this guide aims to support the continued exploration of ROCK signaling and the therapeutic potential of its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. This compound | C14H18ClN3O2S | CID 163751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: Targeting the kinase effectors of RHO-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharm.ucsf.edu [pharm.ucsf.edu]

- 10. mdpi.com [mdpi.com]

- 11. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. pubcompare.ai [pubcompare.ai]

The In Vivo Profile of Fasudil Hydrochloride: A Technical Guide to Its Pharmacokinetics and Pharmacodynamics

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil hydrochloride, a potent inhibitor of Rho-associated protein kinase (ROCK), is a vasodilator that has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage since 1995.[1][2] Its mechanism of action, centered on the inhibition of the RhoA/ROCK signaling pathway, has garnered significant scientific interest, leading to investigations into its therapeutic potential for a wide range of cardiovascular and neurological disorders, including pulmonary hypertension, stroke, and neurodegenerative diseases.[1][3] Fasudil and its primary active metabolite, hydroxyfasudil, exert their effects by modulating critical cellular functions such as smooth muscle contraction, cell migration, and apoptosis.[3][4] This technical guide provides an in-depth overview of the in vivo pharmacokinetics and pharmacodynamics of Fasudil, presenting quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways to support ongoing research and development efforts.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Fasudil is characterized by rapid metabolism and distribution.[5] Following administration, it is quickly converted in the liver to its active metabolite, hydroxyfasudil, which has a potency similar to the parent compound.[2][4] Both Fasudil and hydroxyfasudil can cross the blood-brain barrier.[2][6] The pharmacokinetic profile of Fasudil has been studied in various animal models and in humans, revealing dose-dependent kinetics and some species- and sex-specific differences.[7][8]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Fasudil and its active metabolite, hydroxyfasudil, from in vivo studies.

Table 1: Pharmacokinetic Parameters of Fasudil and Hydroxyfasudil in Mice (Intraperitoneal Administration) [9]

| Parameter | Fasudil (3 mg/kg) | Hydroxyfasudil (from 3 mg/kg Fasudil) | Fasudil (10 mg/kg) | Hydroxyfasudil (from 10 mg/kg Fasudil) |

| Cmax (ng/mL) | 1007.3 ± 103.5 | 134.3 ± 13.9 | 3420.0 ± 449.8 | 344.3 ± 37.7 |

| Tmax (min) | 5 | 15 | 5 | 30 |

| AUC₀-∞ (ng·min/mL) | 32170 ± 2620 | 18580 ± 2240 | 102800 ± 11700 | 48700 ± 5600 |

| t₁/₂ (min) | 21.0 ± 1.2 | 49.8 ± 6.0 | 21.6 ± 1.8 | 58.8 ± 4.2 |

Table 2: Pharmacokinetic Parameters of Fasudil in Rats (Intravenous Administration) [10]

| Parameter | 3 mg/kg Dose | 6 mg/kg Dose | 12 mg/kg Dose |

| C₀ (µg/mL) | 3.30 ± 1.05 | 5.10 ± 0.96 | 18.82 ± 5.91 |

| AUC (µg·min/mL) | 52.54 ± 7.97 | 102.87 ± 42.97 | 325.79 ± 73.00 |

| t₁/₂β (min) | 24.9 ± 4.5 | 41.1 ± 27.5 | 41.3 ± 21.1 |

Table 3: Pharmacokinetic Parameters in Humans [11][12]

| Species | Route | Dose | Analyte | t₁/₂ | Bioavailability |

| Human | IV | 30 mg | Fasudil | ~20 min (0.3-0.4 h) | N/A |

| Human | IV | 30 mg | Hydroxyfasudil | ~100-200 min | N/A |

| Human | Oral | 40 mg | Hydroxyfasudil | - | ~69% (Absolute) |

Note: A significant sex difference in the absolute bioavailability of oral Fasudil has been observed in rats, with female rats showing higher bioavailability (35.8%) compared to male rats (9.46%). No such gender difference was found in beagle dogs.[7][13]

Pharmacodynamics: Mechanism of Action and Physiological Effects

The primary pharmacodynamic effect of Fasudil is mediated through the competitive inhibition of Rho-associated protein kinase (ROCK).[3] This inhibition prevents the phosphorylation of downstream targets, leading to a cascade of physiological responses.

Core Mechanism: ROCK Inhibition

The RhoA/ROCK pathway is a critical regulator of smooth muscle contraction.[11] ROCK phosphorylates the myosin light chain (MLC) and inhibits myosin light chain phosphatase (MLCP), leading to increased vascular tone and contraction.[3] By inhibiting ROCK, Fasudil promotes the relaxation of vascular smooth muscle, resulting in vasodilation.[3] This is the foundational mechanism for its use in treating conditions characterized by excessive vasoconstriction, such as cerebral vasospasm and pulmonary hypertension.[1][14]

Key Pharmacodynamic Effects In Vivo:

-

Vasodilation: Fasudil induces relaxation of vascular smooth muscle, leading to improved blood flow.[1] This effect is particularly beneficial in cerebral arteries and pulmonary circulation.[1][14] In clinical studies on patients with severe pulmonary hypertension, intravenous Fasudil significantly reduced pulmonary vascular resistance.[14][15]

-

Neuroprotection: Beyond its vasodilatory effects, Fasudil exhibits direct neuroprotective properties.[3][16] It can reduce neuronal apoptosis and inflammatory responses following ischemic injury.[3] Studies in animal models of stroke and spinal cord injury have shown that Fasudil can preserve neural tissues and promote recovery.[3][16]

-

Anti-inflammatory and Anti-apoptotic Effects: Fasudil has been shown to suppress inflammatory pathways and reduce apoptosis in various cell types. In models of sepsis, it attenuates lipopolysaccharide (LPS)-induced vascular hyperpermeability and apoptosis of endothelial cells.[17][18] This is partly mediated by the inhibition of the JNK and p38 MAPK pathways.[17] In rat models of acute myocardial infarction, Fasudil reduced myocardial cell apoptosis by modulating the expression of Bcl-2 and Bax proteins.[19]

-

Anti-proliferative and Anti-fibrotic Properties: By inhibiting ROCK, Fasudil can interfere with cytoskeletal organization, cell adhesion, and migration.[3] This has shown potential benefits in reducing fibrosis and excessive cell proliferation in conditions like pulmonary arterial hypertension and myocardial fibrosis.[3][11]

Data Presentation: Pharmacodynamic Outcomes

Table 4: Hemodynamic Effects of Intravenous Fasudil in Patients with Pulmonary Hypertension (PH)

| Study Population | Intervention | Outcome Measure | Result | Citation |

| Severe PH Patients | 30 mg IV Fasudil | Pulmonary Vascular Resistance | Significant decrease | [15] |

| Severe PH Patients | IV Fasudil | Pulmonary Arterial Resistance | Reduced by 17% | [14] |

| Congenital Heart Defect with Severe PH | IV Fasudil | Mean Pulmonary Artery Pressure (mPAP) | Markedly decreased | [14] |

| Group 3 PH Patients | Fasudil (30-60 mg/day) | mPAP & PASP | Decreased | [20] |

| Group 3 PH Patients | Fasudil (30-60 mg/day) | 6-Minute Walking Distance | Increased | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of Fasudil's in vivo profile.

Diagram: Fasudil's Core Mechanism of Action

Diagram: Downstream Effects of ROCK Inhibition by Fasudil

Diagram: General Experimental Workflow for In Vivo PK Study

References

- 1. What is this compound Hydrate used for? [synapse.patsnap.com]

- 2. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]

- 6. Antipsychotic-like effects of fasudil, a Rho-kinase inhibitor, in a pharmacologic animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption, tissue disposition, and excretion of this compound, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor | Semantic Scholar [semanticscholar.org]

- 11. Fasudil - Wikipedia [en.wikipedia.org]

- 12. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.red [2024.sci-hub.red]

- 14. Effects of the Rho-Kinase Inhibitor, Fasudil, on Pulmonary Hypertension [jstage.jst.go.jp]

- 15. Rho-kinase inhibitors show promise in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rho kinase inhibition by fasudil suppresses lipopolysaccharide-induced apoptosis of rat pulmonary microvascular endothelial cells via JNK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fasudil, a Rho-kinase inhibitor, attenuates lipopolysaccharide-induced vascular hyperpermeability and colonic muscle relaxation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effects of Fasudil at Different Doses on Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

The Discovery and Development of Fasudil Hydrochloride: A Technical Guide

Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), represents a significant advancement in the treatment of cerebrovascular and cardiovascular diseases. Initially developed as a vasodilator, its unique mechanism of action has led to its approval for cerebral vasospasm and ongoing investigation into a range of other therapeutic areas. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Discovery and Development Timeline

Fasudil (also known as HA-1077 or AT877) was discovered and developed by Asahi Kasei Pharma Corporation in Japan.[1][2] The journey of Fasudil from a novel chemical entity to a clinically approved drug is marked by a deepening understanding of its molecular targets.

Clinical trials for Fasudil commenced in the early 1990s.[1][3] Initially, its vasodilatory effects were attributed to the properties of an intracellular calcium channel blocker. However, further research, coinciding with the discovery of the Rho-kinase (ROCK) signaling pathway in 1996, revealed that Fasudil's primary mechanism of action was the inhibition of ROCK1 and ROCK2.[1][3]

This crucial discovery clarified its therapeutic effects and paved the way for its approval. In 1995, an intravenous formulation of Fasudil (marketed as Eril™) received approval in Japan and China for the treatment of cerebral vasospasm following surgery for subarachnoid hemorrhage (SAH).[4][5][6]

Efforts to expand its use to Western markets saw a licensing agreement in 2006 between Asahi Kasei Pharma and CoTherix for development in the United States and Europe, primarily for pulmonary arterial hypertension (PAH).[1][6] Although this specific program was later discontinued, the therapeutic potential of Fasudil continues to be explored.[1] More recently, Woolsey Pharmaceuticals has licensed the rights to develop and commercialize an oral formulation of Fasudil (BRAVYL®) for rare neurodegenerative diseases, indicating a new chapter in its development.[4][5][7]

Chemical Synthesis

The synthesis of this compound is a multi-step process. The core structure, 5-(1,4-Diazepane-1-sulfonyl)isoquinoline, is typically formed through the condensation reaction of two key intermediates: isoquinoline-5-sulfonyl chloride and homopiperazine (1,4-diazepane).[8][9] The final step involves reacting the Fasudil base with hydrochloric acid to produce the hydrochloride salt, which improves its solubility and stability for pharmaceutical use.

Mechanism of Action: Rho-Kinase Inhibition

Fasudil is a potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[10][11][12] Its inhibitory concentrations are in the micromolar range, with a reported Ki of 0.33 µM for ROCK1 and an IC50 of approximately 0.158 µM to 1.9 µM for ROCK2.[13] At higher concentrations, Fasudil can also inhibit other protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG).[13]

The Rho/ROCK signaling pathway is a critical regulator of cellular contractility, motility, and proliferation. The pathway is initiated by the activation of the small GTPase, RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates.

A key substrate of ROCK in vascular smooth muscle cells is the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[10] Simultaneously, ROCK can directly phosphorylate the Myosin Light Chain (MLC), although the inhibition of MLCP is considered the primary mechanism.[11] The net effect is an increase in phosphorylated MLC, leading to actin-myosin cross-bridging and smooth muscle contraction.

By inhibiting ROCK, Fasudil prevents the phosphorylation of MYPT1, thereby maintaining MLCP activity.[10] This leads to the dephosphorylation of MLC, resulting in smooth muscle relaxation and vasodilation. This is the primary mechanism behind its efficacy in treating vasospasm.

Beyond vasodilation, ROCK inhibition by Fasudil has pleiotropic effects, including anti-inflammatory, anti-apoptotic, and pro-survival actions, which are relevant to its potential use in neurodegenerative diseases and other conditions.[11][12][14][15]

Pharmacokinetics

Fasudil is characterized by rapid metabolism. The parent drug has a short plasma half-life of less than 20 minutes.[14][16] It is quickly metabolized in the liver to its primary active metabolite, hydroxyfasudil.[14] Hydroxyfasudil is also a potent ROCK inhibitor and has a significantly longer half-life of approximately 100 to 200 minutes, contributing substantially to the overall therapeutic effect.[4][16] A recent Phase I study on an oral formulation found the absolute bioavailability of hydroxyfasudil to be approximately 69%.[16]

| Parameter | Fasudil | Hydroxyfasudil | Reference(s) |

| Plasma Half-life | < 20 minutes | ~100-200 minutes | [4][14][16] |

| Metabolism | Rapidly converted in the liver | Active Metabolite | [14] |

| Oral Bioavailability (of Hydroxyfasudil) | - | ~69% | [16] |

Table 1. Key Pharmacokinetic Parameters of Fasudil and its Active Metabolite.

Preclinical and Clinical Development

Fasudil has been evaluated in numerous preclinical and clinical studies across a range of indications.

Cerebral Vasospasm

The primary approved indication for Fasudil is the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.

Key Clinical Trial: Fasudil vs. Nimodipine for SAH

A pivotal randomized, open-label trial compared the efficacy and safety of intravenous Fasudil with nimodipine, a standard-of-care calcium channel blocker.

-

Experimental Protocol:

-

Study Population: 129 patients who had undergone surgery for subarachnoid hemorrhage (SAH).[17]

-

Fasudil Group (n=63): Received 30 mg of this compound in 100 mL of saline, administered by intravenous infusion over 30 minutes, three times a day for 14 days.[17][18]

-

Nimodipine Group (n=66): Received a continuous intravenous infusion of nimodipine at a rate of 1 mg/hour for 14 days.[18][19]

-

Primary Endpoints: Incidence of symptomatic vasospasm, presence of low-density areas on CT scans (indicative of cerebral infarction), and clinical outcomes at 3 months, evaluated using the Glasgow Outcome Scale (GOS).[17]

-

-

Quantitative Results: The study demonstrated that Fasudil was at least as effective as, and potentially more effective than, nimodipine in improving clinical outcomes.

| Outcome | Fasudil Group (n=55 evaluable) | Nimodipine Group (n=60 evaluable) | p-value | Reference(s) |

| Symptomatic Vasospasm | 14.7% (5/34) | 25.0% (9/36) | NS | [17][19] |

| Cerebral Infarction on CT | 21.8% (12/55) | 23.7% (14/59) | NS | [17] |

| Good Clinical Outcome (GOS) | 74.5% (41/55) | 61.7% (37/60) | 0.040 | [17] |

| Adverse Reactions | 35.1% (13/37) | 42.9% (15/35) | NS | [18][19] |

Table 2. Efficacy and Safety Outcomes of Fasudil vs. Nimodipine in SAH Patients. (NS = Not Significant)

Another pilot study investigated the direct intra-arterial infusion of Fasudil (15-60 mg over 10-30 minutes) for established vasospasm. This approach resulted in angiographic improvement in 16 of 24 treated arterial territories, with two of three symptomatic patients showing resolution of symptoms.[20]

Pulmonary Hypertension (PH)

The vasodilatory and anti-proliferative effects of ROCK inhibition make Fasudil a promising candidate for treating PH. Multiple clinical studies and meta-analyses have confirmed its short- and mid-term efficacy.

-

Experimental Protocols:

-

Quantitative Results: Systematic reviews and meta-analyses have consistently shown that Fasudil significantly improves key hemodynamic parameters in PH patients.

| Hemodynamic Parameter | Effect of Fasudil | Significance | Reference(s) |

| Mean Pulmonary Arterial Pressure (mPAP) | Significant Decrease | p < 0.05 | [22][23][24] |

| Pulmonary Vascular Resistance (PVR) | Significant Decrease | p < 0.05 | [22][24][25] |

| Cardiac Index (CI) | Significant Increase | p < 0.05 | [21][22] |

| 6-Minute Walk Distance (6MWD) | Significant Increase | p < 0.05 | [23][24] |

Table 3. Summary of Fasudil's Effects on Key Parameters in Pulmonary Hypertension.

Other Therapeutic Areas

Fasudil's mechanism of action suggests potential benefits in a wide array of conditions. Preclinical studies have shown promise in:

-

Myocardial Ischemia/Reperfusion Injury: A meta-analysis of 19 animal studies showed that Fasudil treatment significantly reduced myocardial infarct size, lowered cardiac enzymes, and improved cardiac function.[14][26][27]

-

Neurodegenerative Diseases: Fasudil has demonstrated neuroprotective effects in animal models of stroke, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), attributed to reduced neuronal apoptosis and inflammation.[1][12][16] This has led to ongoing clinical trials with oral formulations.

-

Pain: In preclinical pain models, Fasudil has shown analgesic effects, particularly in neuropathic and osteoarthritic pain states.[28]

Conclusion

This compound has a well-established history as a safe and effective treatment for cerebral vasospasm, born from a journey of scientific discovery that elucidated its role as a first-in-class ROCK inhibitor. Its multifaceted mechanism of action, which extends beyond simple vasodilation to include anti-proliferative, anti-inflammatory, and neuroprotective effects, provides a strong rationale for its continued investigation in a variety of challenging diseases. As research into the full potential of ROCK inhibition continues, Fasudil and its derivatives remain at the forefront of developing novel therapies for cardiovascular, cerebrovascular, and neurodegenerative disorders.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Fasudil - Asahi Kasei/Woolsey Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Fasudil - Wikipedia [en.wikipedia.org]

- 5. Asahi Kasei Pharma licenses fasudil to Woolsey Pharmaceuticals | 2019 | News | Asahi Kasei [asahi-kasei.com]

- 6. CoTherix, Inc. Gets Rights From Asahi Kasei Pharma For Fasudil; CoTherix To Make Upfront Payment Of $8.75 Million - BioSpace [biospace.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 11. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of Rho/Rho-kinase pathway and the neuroprotective effects of fasudil in chronic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]

- 15. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of fasudil in patients with subarachnoid hemorrhage: final results of a randomized trial of fasudil versus nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of this compound, a Protein Kinase Inhibitor, on Cerebral Vasospasm and Delayed Cerebral Ischemic Symptoms After Aneurysmal Subarachnoid Hemorrhage [jstage.jst.go.jp]

- 20. Intra-arterial infusion of this compound for treating vasospasm following subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of the Rho-Kinase Inhibitor, Fasudil, on Pulmonary Hypertension [jstage.jst.go.jp]

- 22. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Effects of fasudil on pulmonary hypertension in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. cdn.stemcell.com [cdn.stemcell.com]

A Technical Guide to the Structural Activity Relationship of Fasudil Hydrochloride: A ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil hydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has been a cornerstone in the investigation of ROCK-mediated signaling pathways and a clinically approved therapeutic for cerebral vasospasm. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Fasudil and its analogs. By dissecting the key molecular interactions and the impact of structural modifications on inhibitory potency and selectivity, this document aims to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel ROCK inhibitors. Quantitative data are systematically presented in tabular format, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying molecular and cellular mechanisms.

Introduction to this compound

Fasudil, chemically known as 5-(1,4-Diazepane-1-sulfonyl)isoquinoline, is a first-generation ROCK inhibitor.[1] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2, serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a crucial role in regulating a wide array of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration.[3] Consequently, dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, such as hypertension, glaucoma, and cancer, making ROCK a compelling therapeutic target.[4]

Fasudil is metabolized in vivo to its more active metabolite, hydroxyfasudil, which exhibits greater potency and selectivity for ROCK.[2] The exploration of Fasudil's SAR has been instrumental in the development of next-generation ROCK inhibitors with improved pharmacological profiles.

Structural Activity Relationship (SAR) of Fasudil and its Analogs

The SAR of Fasudil and its derivatives primarily revolves around modifications to its two core structural components: the isoquinoline ring and the (homo)piperazine moiety.

The Isoquinoline Moiety: The ATP-Binding Site Anchor

The isoquinoline ring of Fasudil is the critical pharmacophore that anchors the molecule within the ATP-binding pocket of ROCK.[1] X-ray crystallography studies have revealed that the nitrogen atom of the isoquinoline ring forms a crucial hydrogen bond with the backbone amide of Methionine-156 (Met156) in the hinge region of the kinase domain.[1][5] This interaction mimics the binding of the adenine ring of ATP.

Modifications to the isoquinoline ring have a significant impact on inhibitory activity. The fused aromatic ring system contributes to hydrophobic interactions within the binding pocket.[1] Studies on isoquinoline N-sulphonylhydrazone derivatives have shown that this scaffold can be a viable alternative for maintaining ROCK inhibitory activity.[6]

The (Homo)piperazine Moiety: Modulating Potency and Selectivity

The 1,4-diazepane (homopiperazine) ring of Fasudil extends out of the primary binding pocket. Modifications at this position have been extensively explored to enhance potency and selectivity.

-

Ring Size: Studies comparing piperazine and homopiperazine derivatives have indicated that the seven-membered homopiperazine ring is generally favored for ROCK2 inhibition over the six-membered piperazine ring.[5]

-

Substitutions: Introduction of various substituents on the (homo)piperazine ring has led to the discovery of more potent and selective inhibitors. For instance, hybrid compounds incorporating caffeic and ferulic acid moieties have demonstrated balanced ROCK2 inhibition and NRF2 induction.[5]

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of Fasudil, its active metabolite hydroxyfasudil, and various analogs against ROCK1 and ROCK2, as well as other kinases to indicate selectivity.

Table 1: Inhibitory Activity of Fasudil and its Metabolite

| Compound | Target | IC50 (µM) | Ki (µM) | Reference |

| Fasudil | ROCK1 | 10.7 | 0.33 | [7][8] |

| ROCK2 | 1.9 | 0.158 | [7][8] | |

| PKA | 4.58 | - | [7] | |

| PKC | 12.30 | - | [7] | |

| PKG | 1.65 | - | [7] | |

| MLCK | 95 | - | [8] | |

| Hydroxyfasudil | ROCK1 | 0.15 | - | [9] |

| ROCK2 | 0.57 | - | [9] |

Table 2: Inhibitory Activity of Selected Fasudil Analogs

| Compound | Modification | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) | Reference |

| 1a | Homopiperazine-caffeic acid hybrid | - | Similar to Fasudil | [5] |

| 1c | Homopiperazine-dihydrocaffeic acid hybrid | - | Similar to Fasudil | [5] |

| 1d | Piperazine-dihydrocaffeic acid hybrid | - | Similar to Fasudil | [5] |

| LASSBio-2065 (11) | N-methylated N-sulphonylhydrazone | 3.1 | 3.8 | [6] |

| DC24 | Lipoic acid-diphenylmethylpiperazine hybrid | 6.354 | 0.124 | [10] |

Key Signaling Pathway

The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.

Caption: The RhoA/ROCK signaling pathway and the inhibitory effect of Fasudil.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the SAR evaluation of Fasudil and its analogs.

In Vitro Rho-Kinase Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK.

Objective: To determine the IC50 value of a test compound against ROCK1 and ROCK2.

Materials:

-

Purified recombinant human ROCK1 and ROCK2 enzymes

-

Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate (e.g., S6 rsk substrate peptide)

-

ATP (Adenosine 5'-triphosphate)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well microplates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-³²P]ATP for radiometric assay)

-

Microplate reader (luminescence or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the ROCK enzyme and substrate to their optimal concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the microplate, add the test compound solution. b. Add the diluted ROCK enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the ATP and substrate solution to each well. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: a. Stop the reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent to measure the amount of ADP produced (for luminescence-based assays) or the amount of phosphorylated substrate (for radiometric or antibody-based assays).

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

Fasudil hydrochloride for studying cardiovascular disease models

An In-depth Technical Guide to Fasudil Hydrochloride for Cardiovascular Disease Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent and well-characterized Rho-kinase (ROCK) inhibitor, has emerged as a critical pharmacological tool for investigating the pathophysiology of cardiovascular diseases (CVDs).[1][2] By targeting the RhoA/ROCK signaling pathway, a central regulator of smooth muscle contraction, cell migration, inflammation, and fibrosis, Fasudil allows for the systematic study of these processes in various preclinical models.[3][4] This guide provides an in-depth overview of Fasudil's mechanism of action, a summary of its application in key CVD models with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

Fasudil's primary therapeutic and research utility stems from its specific inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK).[5] The RhoA/ROCK pathway is a critical signaling cascade involved in a multitude of cellular functions relevant to cardiovascular health.[3]

Key Steps in the Pathway:

-

Activation: The small GTPase RhoA is activated by various upstream signals, such as G-protein coupled receptors.

-

ROCK Binding: Activated RhoA (RhoA-GTP) binds to and activates its downstream effectors, ROCK1 and ROCK2.[3]

-

Downstream Phosphorylation: Activated ROCK phosphorylates several substrates. A key target in the cardiovascular system is Myosin Light Chain Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[5]

-

Smooth Muscle Contraction: The inhibition of MLCP leads to a net increase in the phosphorylation of Myosin Light Chain (MLC). This enhances actin-myosin contractility, resulting in vascular smooth muscle contraction and increased vascular tone.[4][5]

-

Fasudil's Intervention: Fasudil acts as a competitive inhibitor at the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets. This leads to MLCP activation, MLC dephosphorylation, and subsequent smooth muscle relaxation (vasodilation).[5][6]

Beyond smooth muscle contraction, the RhoA/ROCK pathway is implicated in inflammation, oxidative stress, fibrosis, and apoptosis, making Fasudil a pleiotropic agent for studying CVDs.[7][8]

Applications in Preclinical Cardiovascular Disease Models

Fasudil has been extensively validated in a range of animal models of cardiovascular disease. The following tables summarize key quantitative findings.

Table 1: Fasudil in Myocardial Infarction (MI) & Ischemia/Reperfusion (I/R) Models

| Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |

| Rat (AMI Model) | 1, 5, 20 mg/kg, i.p., twice daily for 4 weeks | Dose-dependent improvement in hemodynamic levels; decreased Rho kinase mRNA and Bax expression; increased bcl-2 expression. | [9][10] |

| Rat (I/R Model) | 15 mg/kg, i.p. | Reduced Rho-ROCK kinase activity by 18.3%; decreased cardiomyocyte apoptosis rate by 26.4%; reduced myocardial ischemic area by 32.5%. | [11] |

| Mouse (ISO-induced MI) | 3 and 10 mg/kg/day for 4 weeks | Dose-dependent improvement in cardiac function (LVEF, FS) and reduction in myocardial injury markers (CK, LDH). | [12] |

| Pooled Animal Models (Meta-Analysis) | Various | Significant reduction in myocardial infarct size, cardiac enzymes, and cardiac troponin T; improved systolic and diastolic functions. | [7][8] |

Table 2: Fasudil in Hypertension Models

| Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs) | 50-200 µg/kg/min, i.v. | Dose-dependent increase in retinal arteriole diameter and decrease in systemic blood pressure. | [13] |

| Dahl Salt-Sensitive Rats | 30 mg/kg/day for 7 weeks | Improved renal function (Creatinine -26%, BUN -41%) and reduced proteinuria (-24%) without affecting blood pressure. | [14] |

| Pregnant Mice (sFlt-1-induced Hypertension) | Not specified | Dose-dependent reduction in high blood pressure and urine protein levels. | [15] |

Table 3: Fasudil in Atherosclerosis & Vascular Remodeling Models

| Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |

| Apolipoprotein E-knockout (apoE-KO) Mice | 100 mg/kg/day (in water) for 12 weeks | Reduced atherosclerotic plaque area by 54% in established lesions. | [16] |

| Mouse (Carotid Artery Ligation) | 30 mg/kg/day, i.p. | Attenuated intima-media thickening and neointima formation. | [17] |

Table 4: Fasudil in Cerebral Ischemia (Stroke) Models

| Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |

| Mice (transient MCAO) | 10 mg/kg, i.p., every 12h for 6 doses | Improved functional outcome (modified corner test) with a probabilistic index point estimate of 0.57 (P=0.022). | [18][19][20] |

| Wild-Type Mice (MCAO) | Not specified | Reduced cerebral infarction volume from ~100 mm³ to ~52 mm³. | [21] |

| Spontaneously Hypertensive Rats (transient MCAO) | 10 mg/kg, i.p., every 12h for 6 doses | No significant benefit observed on functional outcome. | [18][20] |

Detailed Experimental Protocols

The following are synthesized methodologies based on cited literature for key cardiovascular models.

Protocol 1: Rat Model of Acute Myocardial Infarction (AMI)

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

-

Surgical Procedure:

-

Anesthetize the rat (e.g., 10% chloral hydrate or isoflurane).

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery permanently with a suture (e.g., 6-0 silk) to induce myocardial infarction.

-

Sham-operated controls undergo the same procedure without LAD ligation.

-

-

Dosing Regimen:

-

Randomly divide animals into groups: Sham, AMI + Vehicle (e.g., normal saline), and AMI + Fasudil (e.g., 1, 5, or 20 mg/kg).

-

Administer Fasudil or vehicle via intraperitoneal (i.p.) injection twice daily for the desired study duration (e.g., 4 weeks).[9]

-

-

Key Analyses:

-

Hemodynamics: After the treatment period, measure parameters like Left Ventricular Systolic Pressure (LVSP) and Left Ventricular End-Diastolic Pressure (LVEDP) via cardiac catheterization.

-

Histology: Excise the heart, section, and stain with Triphenyltetrazolium chloride (TTC) to measure infarct size or Hematoxylin and Eosin (H&E) for structural analysis.